molecular formula C11H17BN2O2 B2440910 [2-(4-Methyl-1-piperazinyl)phenyl]boronic acid CAS No. 250383-80-3

[2-(4-Methyl-1-piperazinyl)phenyl]boronic acid

Cat. No.: B2440910
CAS No.: 250383-80-3
M. Wt: 220.08
InChI Key: NXHJNDDIBAAYDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(4-Methyl-1-piperazinyl)phenyl]boronic acid: is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a 4-methyl-1-piperazinyl group. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Properties

IUPAC Name

[2-(4-methylpiperazin-1-yl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BN2O2/c1-13-6-8-14(9-7-13)11-5-3-2-4-10(11)12(15)16/h2-5,15-16H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXHJNDDIBAAYDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1N2CCN(CC2)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Methyl-1-piperazinyl)phenyl]boronic acid typically involves the reaction of 2-bromo-4-methyl-1-piperazine with a boronic acid derivative. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst, a base, and a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: [2-(4-Methyl-1-piperazinyl)phenyl]boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In organic chemistry, [2-(4-Methyl-1-piperazinyl)phenyl]boronic acid is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This reaction is essential for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .

Biology: The compound is used in the development of boron-containing drugs, which have shown potential in treating various diseases, including cancer. Boron neutron capture therapy (BNCT) is one such application where boronic acids play a crucial role .

Medicine: In medicinal chemistry, this compound is used as a building block for the synthesis of bioactive molecules. Its derivatives have been investigated for their potential as enzyme inhibitors and receptor modulators .

Industry: In the industrial sector, the compound is used in the production of advanced materials, including polymers and electronic components. Its ability to form stable carbon-boron bonds makes it valuable in the development of new materials with unique properties .

Mechanism of Action

The mechanism of action of [2-(4-Methyl-1-piperazinyl)phenyl]boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with hydroxyl and amino groups in biological molecules, leading to the inhibition of enzyme activity or modulation of receptor function. This interaction is often reversible, allowing for fine-tuning of the compound’s biological activity .

Comparison with Similar Compounds

Uniqueness: The presence of both the phenyl ring and the 4-methyl-1-piperazinyl group in [2-(4-Methyl-1-piperazinyl)phenyl]boronic acid provides a unique combination of properties. This structure allows for versatile applications in organic synthesis, medicinal chemistry, and material science, making it a valuable compound in various fields of research .

Biological Activity

[2-(4-Methyl-1-piperazinyl)phenyl]boronic acid, with the CAS number 250383-80-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to interact with biological macromolecules, making them valuable in drug discovery and development. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C12H16B N2O2
  • Molecular Weight : 220.08 g/mol
  • Structure : The compound features a boronic acid functional group attached to a phenyl ring substituted with a piperazine moiety.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors. Boronic acids can form reversible covalent bonds with diols, which is crucial for their interaction with biological targets such as:

  • Proteins : Inhibition of proteases and other enzymes involved in cellular signaling pathways.
  • Receptors : Modulation of receptor activity, potentially affecting various physiological processes.

Anticancer Properties

Research indicates that boronic acids can inhibit cancer cell proliferation and migration. For instance, studies have shown that phenylboronic acid derivatives, including this compound, exhibit cytotoxic effects on prostate cancer cells by targeting the Rho family of GTP-binding proteins, which play a critical role in cancer cell motility and invasion .

Antimicrobial Activity

Boronic acids have demonstrated antimicrobial properties by inhibiting bacterial enzymes such as β-lactamases, which are responsible for antibiotic resistance. The mechanism involves the blockade of protein synthesis through the inhibition of leucyl-tRNA synthetase . This suggests that this compound could be explored for its potential as an antimicrobial agent.

Study 1: Prostate Cancer Cell Lines

In a study examining the effects of various boronic acids on prostate cancer cell lines, it was found that this compound significantly reduced cell migration and proliferation. The treatment led to decreased activity of RhoA, Rac1, and Cdc42 proteins in DU-145 metastatic prostate cancer cells, indicating its potential as a therapeutic agent against metastatic prostate cancer .

Study 2: Antimicrobial Effects

A comparative study on the antimicrobial effects of different boronic acids revealed that this compound effectively inhibited the growth of several bacterial strains. The compound was found to be particularly effective against resistant strains due to its ability to inhibit β-lactamase activity .

Data Table: Biological Activities

Activity TypeMechanismReference
AnticancerInhibition of Rho GTPases
AntimicrobialInhibition of leucyl-tRNA synthetase
Enzyme InhibitionTargeting β-lactamases

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.